molecular formula C22H21NO4 B341469 Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B341469
M. Wt: 363.4 g/mol
InChI Key: LRXFUQWAUPZEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a cyclohexyl group, a methylphenyl group, and a dioxo-isoindolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexylamine with 3-methylphthalic anhydride to form an intermediate, which is then reacted with phosgene to introduce the dioxo-isoindolinecarboxylate moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoindolinecarboxylate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Cyclohexyl 2-(3-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Cyclohexyl 2-(3-methylphenyl)-1,3-dioxo-5-pyrrolidinecarboxylate

Uniqueness

Cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern and the presence of the isoindolinecarboxylate moiety

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

cyclohexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H21NO4/c1-14-6-5-7-16(12-14)23-20(24)18-11-10-15(13-19(18)21(23)25)22(26)27-17-8-3-2-4-9-17/h5-7,10-13,17H,2-4,8-9H2,1H3

InChI Key

LRXFUQWAUPZEGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.